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molecular formula C14H11F4N5O4S B8541006 2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

2-Fluoro-6-trifluoromethyl-N-(5,8-dimethoxy-1,2,4triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide

Cat. No. B8541006
M. Wt: 421.33 g/mol
InChI Key: UCQQSJOPBIXDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06433169B1

Procedure details

Sodium hydride (1.21 g, 30 mmol, as a 60% suspension in mineral oil) was charged into a round bottom flask equipped with magnetic stirring and a nitrogen blanket, washed twice with 10 mL hexanes, dried of residual hexanes under a nitrogen stream, and suspended in 1,2-dimethoxyethane (20 mL). After cooling in an ice bath to about 10° C., 2-fluoro-6-trifluoromethyl-N-(5, 8-di-methoxy[ 1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide (4.21 g, about 98.5% purity, 10 mmol) was added over about 5 min, rinsing in with 1 mL 1,2-dimethoxyethane. A slight exotherm to about 13° C. occurred. Continued ice bath cooling lowered temperature to about 6° C. over about 10 min. To the off-white suspension was added 2,2-difluoroethanol (0.815 niL, 13 mmol) over about 5 min. A slight exotherm to about 13° C. occurred. The light tan suspension was stirred at about 5-10° C. for about 1 hr, then the ice bath was removed. The temperature peaked at about 28° C. (about 2° C. above room temperature) about 0.5 hr later. The tan suspension was stirred overnight (about 20 hr total reaction time), then worked up by addition of the reaction mixture over about 7 min into 5% hydrochloric acid (80 mL, 112 mmol) at about 5-10° C. with ice bath cooling. The suspension was stirred about 18 min at about 9° C., then filtered, washed twice with 15 mL water each, washed twice with 15 mL methanol each, air-dried for about 2 hr, and finally vacuum-dried at about 0.02 mm Hg for about 2 hr over phosphorus pentoxide to afford the product as a white powder (4.34 g, about 92.8% purity, 8.3 mmol, about 83% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Four
Yield
83%

Identifiers

REACTION_CXSMILES
[H-].[Na+].F[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:13])([F:12])[F:11])[C:5]=1[S:14]([NH:17][C:18]1[N:26]=[C:25]2[N:20]([C:21]([O:29][CH3:30])=[N:22][CH:23]=[C:24]2[O:27][CH3:28])[N:19]=1)(=[O:16])=[O:15].[F:31][CH:32]([F:35])[CH2:33][OH:34].Cl>>[F:31][CH:32]([F:35])[CH2:33][O:34][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([C:10]([F:11])([F:12])[F:13])[C:5]=1[S:14]([NH:17][C:18]1[N:26]=[C:25]2[N:20]([C:21]([O:29][CH3:30])=[N:22][CH:23]=[C:24]2[O:27][CH3:28])[N:19]=1)(=[O:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
4.21 g
Type
reactant
Smiles
FC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC
Step Three
Name
Quantity
13 mmol
Type
reactant
Smiles
FC(CO)F
Step Four
Name
Quantity
80 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
with magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
WASH
Type
WASH
Details
a nitrogen blanket, washed twice with 10 mL hexanes
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried of residual hexanes under a nitrogen stream
WASH
Type
WASH
Details
rinsing in with 1 mL 1,2-dimethoxyethane
CUSTOM
Type
CUSTOM
Details
to about 13° C.
TEMPERATURE
Type
TEMPERATURE
Details
Continued ice bath cooling
CUSTOM
Type
CUSTOM
Details
to about 6° C.
CUSTOM
Type
CUSTOM
Details
over about 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
to about 13° C.
STIRRING
Type
STIRRING
Details
The light tan suspension was stirred at about 5-10° C. for about 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
peaked at about 28° C.
CUSTOM
Type
CUSTOM
Details
(about 2° C. above room temperature) about 0.5 hr
Duration
0.5 h
STIRRING
Type
STIRRING
Details
The tan suspension was stirred overnight (about 20 hr total reaction time)
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The suspension was stirred about 18 min at about 9° C.
Duration
18 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed twice with 15 mL water each,
WASH
Type
WASH
Details
washed twice with 15 mL methanol each,
CUSTOM
Type
CUSTOM
Details
air-dried for about 2 hr
Duration
2 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally vacuum-dried at about 0.02 mm Hg for about 2 hr over phosphorus pentoxide
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=C(C(=CC=C1)C(F)(F)F)S(=O)(=O)NC1=NN2C(=NC=C(C2=N1)OC)OC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.3 mmol
AMOUNT: MASS 4.34 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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